![molecular formula C8H5N5 B14737858 [(e)-Pyridin-3-yldiazenyl]propanedinitrile CAS No. 5460-42-4](/img/structure/B14737858.png)
[(e)-Pyridin-3-yldiazenyl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(e)-Pyridin-3-yldiazenyl]propanedinitrile is an organic compound with the molecular formula C8H5N5 It is characterized by the presence of a pyridine ring attached to a diazenyl group, which is further connected to a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile typically involves the reaction of pyridine-3-diazonium chloride with malononitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Formation of Pyridine-3-diazonium Chloride: Pyridine-3-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form pyridine-3-diazonium chloride.
Coupling Reaction: The pyridine-3-diazonium chloride is then reacted with malononitrile in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(e)-Pyridin-3-yldiazenyl]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrile compounds depending on the nucleophile used.
科学的研究の応用
[(e)-Pyridin-3-yldiazenyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials due to its chromophoric properties.
作用機序
The mechanism by which [(e)-Pyridin-3-yldiazenyl]propanedinitrile exerts its effects is primarily through its interaction with biological molecules. The diazenyl group can participate in electron transfer reactions, while the nitrile groups can form hydrogen bonds with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Pyridine-3-diazonium Chloride: A precursor in the synthesis of [(e)-Pyridin-3-yldiazenyl]propanedinitrile.
Arylidenemalononitriles: Compounds with similar structural motifs but different substituents.
Uniqueness
This compound is unique due to the combination of a pyridine ring, a diazenyl group, and a propanedinitrile moiety. This unique structure imparts specific electronic and steric properties, making it valuable in various applications, particularly in the development of new materials and as a research tool in chemistry and biology.
特性
CAS番号 |
5460-42-4 |
|---|---|
分子式 |
C8H5N5 |
分子量 |
171.16 g/mol |
IUPAC名 |
2-(pyridin-3-yldiazenyl)propanedinitrile |
InChI |
InChI=1S/C8H5N5/c9-4-8(5-10)13-12-7-2-1-3-11-6-7/h1-3,6,8H |
InChIキー |
YOMBXXSZAZAMCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N=NC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



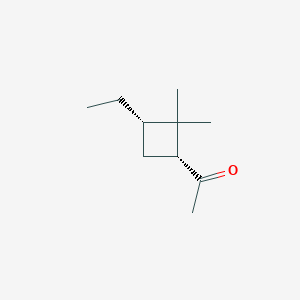
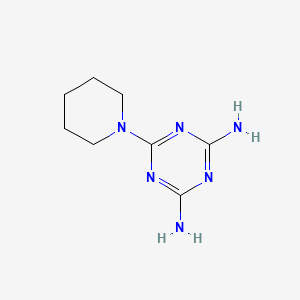
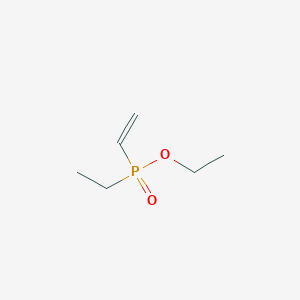
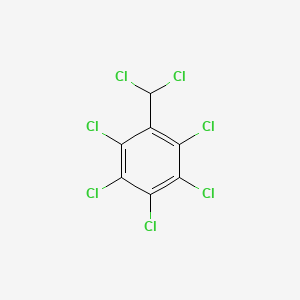
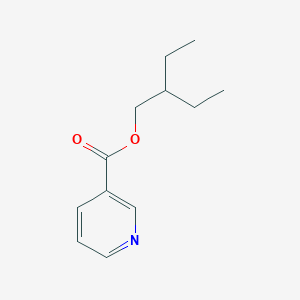
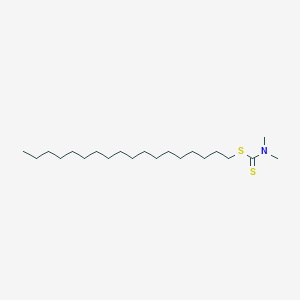
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)


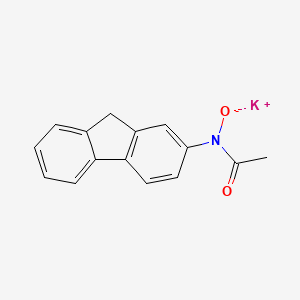
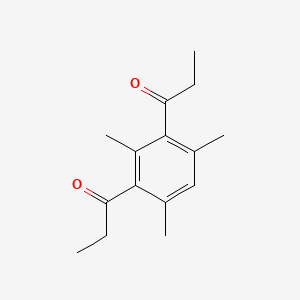
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
